N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide
Description
Properties
IUPAC Name |
tert-butyl N-amino-N-(cyclobutylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(11)7-8-5-4-6-8/h8H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNUZJFCIAANEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide typically involves the reaction of cyclobutylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting intermediate is then reacted with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the tert-butoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted carbohydrazides with various functional groups.
Scientific Research Applications
Synthesis of Bioactive Compounds
N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for functionalization that can lead to derivatives with enhanced biological activity or selectivity. For instance, it has been utilized in the synthesis of cyclobutyl carboxylic acids, which have shown potential as antagonists for lysophosphatidic acid receptors involved in several pathological conditions, including hepatic fibrosis and cancer .
Pharmaceutical Development
The compound's ability to inhibit specific biological pathways makes it a candidate for drug development. Research indicates that derivatives of cyclobutyl compounds can act as inhibitors of protein kinases, which are crucial targets in cancer therapy . The unique structural features of this compound allow it to mimic natural substrates or cofactors, enhancing its potential as a therapeutic agent.
Studies have demonstrated that compounds derived from this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. For example, research into the inhibition of nicotinamide N-methyltransferase (NNMT) showed that certain modifications to the hydrazide structure could lead to significant inhibitory effects on this enzyme, which is implicated in metabolic disorders and cancer .
Structure-Activity Relationship (SAR) Analysis
The exploration of structure-activity relationships (SAR) involving this compound has provided insights into how modifications can enhance its efficacy and selectivity. By systematically altering substituents on the hydrazide moiety, researchers can identify compounds with improved pharmacological profiles .
Case Study 1: Inhibition of Lysophosphatidic Acid Receptors
A study investigated the use of cyclobutyl carboxylic acids as LPA receptor antagonists. The findings indicated that modifications to the basic structure of this compound could yield compounds effective against LPA-mediated pathways involved in fibrosis and cancer progression .
Case Study 2: Anticancer Activity
In another study focusing on NNMT inhibitors derived from hydrazides, researchers synthesized a series of compounds based on this compound. These compounds were tested for their ability to inhibit NNMT with promising results, suggesting potential applications in treating metabolic disorders associated with this enzyme .
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide with selected analogs from the literature:
Key Observations:
Comparative Analysis of Functional Groups
Biological Activity
N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H18N2O2
- CAS Number : 139022383
- Molecular Weight : 210.27 g/mol
This compound features a cyclobutyl group, which is known for its unique strain and reactivity, combined with a tert-butoxy group that enhances its solubility and potential bioactivity.
1. Toxicity Profile
Research indicates that this compound exhibits acute toxicity. It is classified as harmful if swallowed (H302) and harmful in contact with skin (H312) . Understanding the toxicity profile is crucial for determining safe dosage levels in therapeutic applications.
The precise biological mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structural motifs have been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
3. Research Findings
Recent studies have explored the compound's effects on cellular processes:
- Inhibition of METTL3 Activity : Some derivatives of hydrazides have been shown to inhibit the activity of METTL3, an enzyme implicated in RNA methylation processes. This inhibition can lead to altered gene expression profiles, potentially impacting cancer cell proliferation .
- Antagonistic Effects on LPA Receptors : Compounds related to this compound have been identified as antagonists of lysophosphatidic acid (LPA) receptors, which play significant roles in various physiological processes including cell proliferation and survival .
Case Study 1: In Vitro Studies on Cytotoxicity
A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
Case Study 2: Enzyme Inhibition Assays
Another study focused on the inhibition of METTL3 by hydrazide derivatives, demonstrating that modifications to the hydrazide structure can enhance inhibitory potency.
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Control Compound | 25 |
Q & A
Q. 1.1. What are the standard synthetic routes for N-(cyclobutylmethyl)(tert-butoxy)carbohydrazide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling cyclobutylmethylamine with tert-butoxycarbonyl (BOC)-protected hydrazine derivatives. A common approach is to react 4-(trifluoromethyl)benzohydrazide with di-tert-butyl dicarbonate in the presence of bases like NaOH or DMAP in THF or acetonitrile at ambient temperature . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution.
- Base choice : DMAP improves yields by activating the carbonyl group.
- Purification : Recrystallization or column chromatography resolves byproducts (e.g., unreacted hydrazide).
Table 1 : Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | 75–85% |
| Base | DMAP | +15% efficiency |
| Temperature | 25°C | Avoids decomposition |
Q. 1.2. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
Methodological Answer:
- 1H NMR : Cyclobutyl protons resonate as multiplet peaks at δ 1.8–2.5 ppm, while the tert-butyl group appears as a singlet at δ 1.4–1.5 ppm. Hydrazide NH protons (δ 6.0–8.0 ppm) confirm the carbohydrazide backbone .
- 13C NMR : The BOC carbonyl (C=O) appears at δ 155–160 ppm.
- IR : Stretching frequencies at ~3300 cm⁻¹ (N-H) and ~1680 cm⁻¹ (C=O) validate the functional groups.
Q. 1.3. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Thermal stability : Decomposes above 100°C; store at –20°C in inert atmospheres .
- Hydrolytic sensitivity : The BOC group is labile in acidic/basic conditions. Use anhydrous solvents and neutral buffers during handling .
- Light sensitivity : Amber glass vials prevent photodegradation of the hydrazide moiety .
Advanced Research Questions
Q. 2.1. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT calculations : Model the electron density of the carbonyl group to predict sites for nucleophilic attack. The BOC group’s electron-withdrawing effect directs reactivity toward the hydrazide nitrogen .
- Molecular docking : Simulate interactions with enzymes (e.g., cathepsin K) to design inhibitors by modifying the cyclobutylmethyl substituent .
Table 2 : Key Computational Parameters
| Parameter | Value | Software |
|---|---|---|
| Basis Set | B3LYP/6-31G* | Gaussian |
| Solvent Model | PCM (THF) | NWChem |
Q. 2.2. What kinetic models explain the thermal decomposition of carbohydrazide derivatives, and how do structural modifications alter decomposition rates?
Methodological Answer:
- First-order kinetics : The decomposition rate constant (k) for carbohydrazides in aqueous solutions follows Arrhenius behavior. For example, k = 3.2 × 10⁻⁴ s⁻¹ at 100°C .
- Structural effects : Electron-donating groups (e.g., tert-butoxy) stabilize the transition state, reducing decomposition rates by 40% compared to unsubstituted analogs .
Q. 2.3. How can contradictions in reported biological activities (e.g., antimicrobial vs. hypoglycemic) be resolved through experimental design?
Methodological Answer:
- Dose-response assays : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects. For example, compound 5c in showed hypoglycemic activity at 10 µM but antimicrobial effects only at ≥50 µM .
- Metabolic stability assays : Use liver microsomes to assess if rapid metabolism explains low in vivo activity despite high in vitro potency .
Q. 2.4. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Methodological Answer:
- In situ quenching : Add scavenger resins (e.g., polymer-bound DMAP) to trap unreacted di-tert-butyl dicarbonate .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., over-BOC protection) by precise control of residence time and temperature .
Q. 2.5. How does the cyclobutylmethyl group influence the compound’s pharmacokinetic properties compared to other alkyl substituents?
Methodological Answer:
- LogP calculations : The cyclobutyl group increases lipophilicity (LogP = 2.1) compared to methyl (LogP = 1.3), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic studies : Cyclobutyl rings resist cytochrome P450 oxidation, prolonging half-life in vivo compared to linear alkyl chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
